N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide
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Overview
Description
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide is a compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, an oxadiazole ring, and a phenyl ring, making it a complex and interesting molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide typically involves the formation of the oxadiazole ring followed by the attachment of the furan and phenyl groups. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . This intermediate can then be reacted with 3-bromophenylbutanamide under suitable conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms of the oxadiazole ring.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide is not fully understood, but it is believed to involve interactions with various molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar structure but with a thiol group instead of the butanamide moiety.
5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol: Contains a triazole ring instead of the oxadiazole ring.
Uniqueness
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide is unique due to the combination of the furan, oxadiazole, and phenyl rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-2-5-14(20)17-12-7-3-6-11(10-12)15-18-19-16(22-15)13-8-4-9-21-13/h3-4,6-10H,2,5H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHTZNAXXCUPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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